Product packaging for N-ethylpropan-2-imine(Cat. No.:CAS No. 15673-04-8)

N-ethylpropan-2-imine

Cat. No.: B097440
CAS No.: 15673-04-8
M. Wt: 85.15 g/mol
InChI Key: AEJXDZMWIUEKBG-UHFFFAOYSA-N
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Description

N-ethylpropan-2-imine is an organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . This specific chemical structure features an imine functional group, a class of compounds known as Schiff bases, which are the nitrogen analogues of aldehydes and ketones . Imines are critically important as versatile intermediates in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles commonly found in alkaloids and other biologically active molecules . They are typically formed through a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), a process that is often acid-catalyzed and involves the loss of a water molecule . One of the most significant reactions of imines is their role in reductive amination, a key process for synthesizing amines in both the laboratory and biological systems . Furthermore, imines can act as electrophiles in cascade and multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simpler starting materials in a single operation . The specific structure of this compound, as identified by its CAS number 861402-09-7, suggests its potential utility as a building block in method development and for the synthesis of more complex amine targets for research applications . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B097440 N-ethylpropan-2-imine CAS No. 15673-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMMUKDOYJJPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935517
Record name N-Ethylpropan-2-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15673-04-8
Record name Ethanamine, N-(2-propylidene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylpropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of N Ethylpropan 2 Imine

Direct Condensation of Propan-2-one with Ethanamine

The most common method for synthesizing N-ethylpropan-2-imine is the direct condensation of propan-2-one with ethanamine. masterorganicchemistry.com This reaction involves the formation of a C=N double bond, characteristic of an imine, through the elimination of a water molecule. masterorganicchemistry.com

The condensation reaction between a ketone and a primary amine is often catalyzed by the addition of a small amount of acid. youtube.com This catalysis proceeds by protonating the carbonyl oxygen of the propan-2-one, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of ethanamine. nih.gov The subsequent elimination of water leads to the formation of the imine. youtube.com While various acids can be employed, the reaction is typically carried out under mildly acidic conditions (pH ~5) to avoid protonation of the amine reactant, which would render it non-nucleophilic. youtube.com

A variety of catalysts can be used for this transformation, including Lewis acids and Brønsted acids. researchgate.net The choice of catalyst can influence the reaction rate and yield.

Table 1: Comparison of Catalysts for Acid-Catalyzed Condensation

Catalyst TypeExampleRole in Reaction
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)Protonates the carbonyl oxygen, increasing electrophilicity.
Lewis AcidTitanium(IV) ethoxide (Ti(OEt)4)Coordinates to the carbonyl oxygen, activating it for nucleophilic attack. orgsyn.org

This table provides examples of catalysts and their roles in the acid-catalyzed condensation for imine synthesis.

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. researchgate.net For the synthesis of imines, solvent-free conditions have been explored. orgsyn.orgresearchgate.net These reactions are often carried out by simply mixing the neat reactants, sometimes with a solid catalyst. researchgate.net This approach reduces waste and can lead to higher reaction rates and easier product isolation. orgsyn.orgresearchgate.net Poly(propyleneglycol) (PPG) has also been investigated as a recyclable reaction medium for imine synthesis, offering a greener alternative to traditional organic solvents. researchgate.net

To accelerate the synthesis of imines, non-conventional energy sources like microwave irradiation and ultrasound have been utilized. researchgate.netrsc.orgsemanticscholar.org

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. rsc.orgua.esresearchgate.net The direct interaction of microwaves with the polar reactants leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. rsc.org One-pot, two-step reactions involving imine formation under microwave assistance have been developed for the synthesis of more complex heterocyclic compounds. rsc.org

Ultrasound-assisted synthesis: The use of ultrasound irradiation is another green chemistry approach that can promote the synthesis of imines. researchgate.netsemanticscholar.orgijcce.ac.ir The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the reaction medium, generates localized high temperatures and pressures, which can enhance the reaction rate. ultrasonicsindia.orgbeilstein-journals.org This method often allows for reactions to be carried out at ambient temperature, with high yields and short reaction times. researchgate.netsemanticscholar.org Silica has been used as a promoter in the ultrasound-assisted synthesis of imines. researchgate.net

Table 2: Comparison of Enhanced Synthesis Methodologies

MethodAdvantagesTypical Conditions
Microwave IrradiationRapid reaction times, higher yields, cleaner reactions. rsc.orgua.esOften solvent-free or with a minimal amount of a high-boiling solvent. researchgate.netrsc.org
Ultrasound IrradiationShort reaction times, high yields, often at ambient temperature, environmentally friendly. researchgate.netsemanticscholar.orgijcce.ac.irCan be performed in a solvent or under neat conditions. semanticscholar.orgijcce.ac.ir

This table summarizes the advantages and typical conditions for microwave and ultrasound-assisted synthesis of imines.

Alternative Synthetic Routes to the this compound Framework

Besides direct condensation, other synthetic strategies can be employed to generate the this compound framework.

Oxidative amination provides an alternative pathway to imines. organic-chemistry.org These methods can involve the dehydrogenation of amines or the coupling of alcohols with amines. organic-chemistry.orgbeilstein-journals.org For instance, a palladium-catalyzed one-pot reaction of benzyl (B1604629) alcohols with primary amines has been shown to produce imines without the need for additives. organic-chemistry.org Another approach involves the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols to yield N-protected imine products. beilstein-journals.org

This compound is a key intermediate in the process of reductive amination, which is a widely used method for synthesizing amines. libretexts.orgwikipedia.orglibretexts.org In this two-step process, an aldehyde or ketone first reacts with an amine to form an imine (or the corresponding iminium ion). libretexts.orglibretexts.org This intermediate is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org Therefore, the synthesis of N-ethylpropan-2-amine via reductive amination inherently involves the transient formation of this compound.

Mechanistic Investigations and Reactivity of N Ethylpropan 2 Imine

Formation Mechanism of the Carbon-Nitrogen Double Bond

Nucleophilic Addition and Subsequent Dehydration Steps

The formation of the C=N double bond is not a single-step event but a sequence of acid-catalyzed addition and elimination reactions. ucalgary.calumenlearning.com

The mechanism unfolds as follows:

Activation of the Carbonyl Group: The reaction is typically catalyzed by acid. The carbonyl oxygen of propan-2-one is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.ca

Nucleophilic Attack: The nitrogen atom of ethylamine (B1201723), acting as a nucleophile, attacks the activated carbonyl carbon. researchgate.netlibretexts.org This leads to the formation of a tetrahedral intermediate. fiveable.me

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgucalgary.ca

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orgucalgary.ca

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the final N-ethylpropan-2-imine and regenerating the acid catalyst. libretexts.orgucalgary.ca

Table 1: Mechanistic Steps in the Formation of this compound

Step Description Reactants Intermediate/Product
1 Carbonyl Protonation Propan-2-one, Acid (H⁺) Protonated Propan-2-one
2 Nucleophilic Addition Protonated Propan-2-one, Ethylamine Tetrahedral Intermediate
3 Proton Transfer Tetrahedral Intermediate Carbinolamine
4 Hydroxyl Protonation Carbinolamine, Acid (H⁺) Protonated Carbinolamine
5 Elimination (Dehydration) Protonated Carbinolamine Iminium Ion, Water
6 Deprotonation Iminium Ion, Base This compound

Kinetic and Thermodynamic Aspects of Imine Formation

The formation of imines like this compound is a reversible process governed by thermodynamic control. rsc.org This means that while kinetically competitive intermediates may form, the final product distribution is determined by the relative stability of the components at equilibrium. rsc.org

Several factors influence the rate and equilibrium position of the reaction:

pH Control: The reaction rate is highly dependent on the pH of the medium. Acid catalysis is necessary to activate the carbonyl group and to facilitate the dehydration step. lumenlearning.com However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction. bham.ac.uk Consequently, the maximum reaction rate is typically observed in a mildly acidic environment, often around pH 4-5. lumenlearning.commasterorganicchemistry.com Under acidic conditions, the initial nucleophilic addition is often the rate-determining step, whereas under neutral or basic conditions, the dehydration step becomes rate-limiting. bham.ac.uk

Equilibrium: The formation of the C=N bond is generally thermodynamically less favorable than the C=O bond it replaces. bham.ac.uk To drive the reaction toward the product (this compound), it is common practice to remove water as it is formed, for instance, by azeotropic distillation or the use of a dehydrating agent. bham.ac.uk

Solvent Effects: Studies on competitive imine formation have shown that the stability of the resulting imine can be influenced by the solvent. For instance, in some systems, imines derived from aliphatic amines are found to be the kinetic product in organic solvents, while other C=N compounds like oximes and hydrazones may be the thermodynamic products. nih.govresearchgate.net

Transformative Reactions of this compound

The carbon-nitrogen double bond in this compound is a reactive functional group that can undergo several important transformations, including hydrolysis and reduction.

Hydrolysis Reactions: Reversion to Carbonyl and Amine Precursors

Given the reversible nature of its formation, this compound can be hydrolyzed back to its parent carbonyl compound (propan-2-one) and primary amine (ethylamine). masterorganicchemistry.commasterorganicchemistry.com This reaction is essentially the microscopic reverse of the formation mechanism.

The process is typically carried out in the presence of excess water and an acid catalyst. masterorganicchemistry.comchemistrysteps.com The mechanism proceeds as follows:

Protonation: The imine nitrogen is protonated by the acid catalyst, forming an iminium ion. This increases the electrophilicity of the carbon atom. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbon of the iminium ion, forming a protonated carbinolamine. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. chemistrysteps.com

Elimination of Amine: The C-N bond cleaves, and the ethylamine molecule is eliminated, leaving behind a protonated carbonyl group (an oxonium ion). chemistrysteps.com

Deprotonation: A base removes a proton from the oxonium ion to yield the neutral propan-2-one. chemistrysteps.com

The equilibrium is driven toward the hydrolysis products by the large excess of water used in the reaction. masterorganicchemistry.com This reversion is a key characteristic of dynamic covalent chemistry, where the components can be interconverted under specific conditions. rsc.org

Reduction to N-ethylpropan-2-amine

The C=N double bond of this compound can be reduced to form the corresponding secondary amine, N-ethylpropan-2-amine. lkouniv.ac.in This transformation is a fundamental method for synthesizing amines from carbonyl compounds via an imine intermediate, a process known as reductive amination. libretexts.orglibretexts.org The reduction can be achieved using various reducing agents, including metal hydrides like sodium borohydride (B1222165) or through catalytic hydrogenation. lkouniv.ac.in

Catalytic Hydrogenation Mechanisms and Stereochemical Control

Catalytic hydrogenation is a widely used method for the reduction of imines, involving the addition of molecular hydrogen (H₂) across the C=N bond in the presence of a metal catalyst. wikipedia.org

Mechanisms: The transfer of hydrogen from the catalyst to the imine can occur through different pathways, primarily categorized as inner-sphere or outer-sphere mechanisms. wikipedia.orgnih.gov

Inner-Sphere Mechanism: In this pathway, the imine directly coordinates to the metal center of the catalyst before the hydrogen transfer occurs. wikipedia.org The imine can coordinate as a π-donor or a σ-donor ligand. wikipedia.org

Outer-Sphere Mechanism: This mechanism does not involve the direct coordination of the imine to the metal. Instead, hydrogen is transferred from a metal hydride complex to the imine substrate in the second coordination sphere. wikipedia.orgnih.gov Some modern catalysts, including those based on manganese or magnesium, are proposed to operate via this type of mechanism. nih.govacs.org

Stereochemical Control: While this compound itself is achiral and its reduction yields an achiral amine, the principles of stereochemical control are crucial in the hydrogenation of prochiral imines to produce chiral amines, which are valuable in pharmaceuticals and agrochemicals. researchgate.net High levels of enantioselectivity are achieved using chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. researchgate.netajchem-b.comrsc.org

The stereochemical outcome is determined by the chiral environment created by the catalyst, which forces the hydrogen to add to a specific face (Re or Si) of the imine. rsc.org The precise mechanism of stereoselectivity can be complex, sometimes involving the less stable diastereomeric catalyst-substrate intermediate reacting more rapidly to determine the final product's chirality. ajchem-b.comacs.org Frustrated Lewis Pairs (FLPs) have also emerged as effective metal-free catalysts for asymmetric imine hydrogenation, where the stereoselectivity is governed by the specific conformations of the intermediates. acs.orghelsinki.fi

Hydride-Mediated Reduction Pathways (e.g., Borane (B79455) Reagents)

The reduction of imines to amines is a fundamental transformation in organic synthesis. Hydride-mediated pathways, particularly those employing borane reagents, offer an effective and often chemoselective method for this conversion. The reduction of this compound, a representative ketimine, proceeds via the transfer of a hydride ion from the boron reagent to the electrophilic carbon atom of the C=N double bond.

Borane-dimethyl sulfide (B99878) complex (Me₂S-BH₃) has been demonstrated as an effective and chemoselective hydroborating agent for a wide variety of imines under mild conditions, often without the need for a catalyst. researchgate.net The reaction mechanism is believed to involve the direct transfer of a hydride from the borane to the imine. While many hydroboration reactions are catalyzed, evidence suggests that tetracoordinate borohydride species, which can be formed from reagents like Me₂S-BH₃, may act as the true hydride donors. researchgate.net

The general mechanism for the reduction of a ketone with a borane reagent involves coordination of the borane to the Lewis basic oxygen atom, followed by an intramolecular hydride transfer. gla.ac.uk A similar principle applies to imines, where the borane coordinates to the nitrogen atom, activating the C=N bond for hydride attack. The resulting aminoborane (B14716983) intermediate is then hydrolyzed during aqueous workup to yield the final amine product, N-ethylpropan-2-amine.

The table below summarizes typical reaction conditions for the hydroboration of imines using borane-dimethyl sulfide, which are applicable to substrates like this compound.

ParameterConditionDetails
Reagent Borane-dimethyl sulfide (Me₂S-BH₃)A stable and convenient source of borane.
Stoichiometry 1.0 - 1.5 equivalentsTypically used in slight excess to ensure complete conversion.
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents are used to prevent quenching of the reagent.
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature and allowed to warm.
Reaction Time 1 - 6 hoursConversion is typically monitored by TLC or GC-MS.
Workup Acidic aqueous solution (e.g., HCl)Hydrolyzes the intermediate aminoborane to the final amine product.

This table illustrates general conditions based on the reduction of various imines as described in the literature. researchgate.net

Electrochemical Reduction Processes

Electrochemical synthesis represents a greener alternative to traditional chemical reductions, utilizing electrons as the reducing agent and often proceeding under mild conditions without the need for stoichiometric hydride reagents. researchgate.netresearchgate.net The electrochemical reduction (e-hydrogenation) of imines, including this compound, can be achieved effectively, yielding the corresponding amine. researchgate.net

In a typical process, the imine is formed in situ from the condensation of a ketone (acetone) and a primary amine (ethylamine). researchgate.net This equilibrium mixture is then subjected to electrochemical reduction in an electrolytic cell. The imine is reduced at the cathode, where it accepts electrons and protons (typically from water in the electrolyte) to form the saturated amine. researchgate.net

The choice of cathode material has a significant impact on the efficiency and selectivity of the reduction. Studies on the closely related N-methylpropan-2-imine have shown that different cathode materials can influence the yield of the desired amine versus side products, such as the alcohol formed from the reduction of the starting ketone. researchgate.net

Table: Effect of Cathode Material on Electrochemical Reduction

Cathode MaterialImine Conversion (X)Amine Yield (YAmine)Alcohol Yield (YAlcohol)
Silver (Ag)88%34%52%
Lead (Pb)91%85%6%
Zinc (Zn)77%40%32%
Copper (Cu)76%31%40%
Tin (Sn)87%76%11%

Data adapted from studies on the reductive amination of acetone (B3395972) with methylamine (B109427), a model for the this compound system. researchgate.net Yields are for N-methylpropan-2-amine and isopropanol. This demonstrates the principle that cathode choice is crucial for optimizing amine production over competing ketone reduction.

The results indicate that lead and tin cathodes show high selectivity for the reduction of the imine over the carbonyl group, leading to higher yields of the amine product. researchgate.net This suggests that for the efficient electrochemical synthesis of N-ethylpropan-2-amine from this compound, the cathode material is a critical parameter to optimize.

Nucleophilic and Electrophilic Addition Reactions at the Imine Moiety

The C=N double bond of the imine moiety in this compound dictates its reactivity, allowing for both nucleophilic and electrophilic additions. The polarity of this bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom electrophilic and the nitrogen atom nucleophilic. chemistrysteps.comyoutube.com

Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by a wide range of nucleophiles. This reaction is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The mechanism involves the attack of the nucleophile on the imine carbon, which breaks the π-bond and forms a tetrahedral intermediate. chemistrysteps.com This intermediate is typically protonated during workup to give the final addition product.

The scope of nucleophiles is broad and includes:

C-Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanides.

N-Nucleophiles: Amines, hydroxylamines, and hydrazines. nih.gov

O-Nucleophiles: Water (leading to hydrolysis back to the ketone and amine), and alcohols. chemistrysteps.comnih.gov

S-Nucleophiles: Thiols and bisulfites. nih.gov

Table: Representative Nucleophilic Additions to the Imine Moiety

Nucleophile (Nu⁻)Reagent ExampleProduct Type
Hydride (H⁻)Sodium borohydride (NaBH₄)Secondary Amine
Alkyl/Aryl (R⁻)Ethylmagnesium bromide (EtMgBr)Tertiary Amine
Cyanide (CN⁻)Hydrogen cyanide (HCN)α-Aminonitrile
EnolateLithium diisopropylamide (LDA) + Esterβ-Amino Ester

Electrophilic Addition: The lone pair of electrons on the nitrogen atom makes it a Lewis base and a site for electrophilic attack. The most common electrophilic addition is protonation by an acid. chemistrysteps.comlumenlearning.com This reaction forms a positively charged iminium ion. The formation of the iminium ion significantly increases the electrophilicity of the imine carbon, making it much more susceptible to attack by even weak nucleophiles. lumenlearning.com This acid catalysis is a key principle in many reactions involving imines, including reductive aminations and additions of weak nucleophiles. lumenlearning.comlibretexts.org

Cycloaddition and Pericyclic Reactions Involving the this compound Scaffold (General Imine Reactivity)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The C=N double bond of an imine can participate in various cycloaddition reactions, a major class of pericyclic reactions. While specific examples involving this compound are not extensively documented, the general reactivity of the imine scaffold is well-established in this context. libretexts.orgorganicchemistrydata.org

Imines can participate as the 2π component in several types of cycloadditions:

[4+2] Cycloaddition (Diels-Alder Reaction): While this compound itself is not a diene, its C=N bond can act as a dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle. Imines can also be part of the diene system (as an aza-diene).

[3+2] Cycloaddition: The imine C=N bond is an excellent dipolarophile for reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. nih.govnih.gov For instance, the reaction of an imine with a nitrone can yield a five-membered isoxazolidine (B1194047) ring. nih.gov

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between imines and alkenes can occur to form four-membered azetidine (B1206935) rings. These reactions often proceed via the excited state of the imine. nih.gov

[4+4] Cycloaddition: N-alkyl-α,β-unsaturated imines have been shown to undergo formal [4+4] cycloaddition reactions, leading to the formation of eight-membered diazacyclooctane rings. clockss.orgresearchgate.net

Beyond cycloadditions, imines can also be involved in sigmatropic rearrangements, another class of pericyclic reactions. For example, the aza-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement involving a nitrogen atom, where an imine moiety can be part of the rearranging system. researchgate.net

Table: Types of Cycloaddition Reactions Involving the Imine Scaffold

Reaction TypeImine RolePartnerProduct Type
[4+2] CycloadditionDienophile (2π system)Conjugated DieneTetrahydropyridine (B1245486) derivative
[3+2] CycloadditionDipolarophile (2π system)1,3-Dipole (e.g., Nitrone)Five-membered heterocycle
[2+2] Cycloaddition2π systemAlkeneAzetidine derivative
[4+4] CycloadditionAza-diene (4π system)Another Aza-dieneEight-membered heterocycle

This table summarizes the general cycloaddition reactivity of the imine functional group. nih.govnih.govclockss.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of N Ethylpropan 2 Imine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For N-ethylpropan-2-imine, ¹H and ¹³C NMR, along with multidimensional techniques, offer a complete picture of the atomic arrangement.

¹H NMR Spectroscopic Analysis and Chemical Shift Correlations

The ¹H NMR spectrum of this compound provides definitive information about the proton environments within the molecule. The structure contains an ethyl group attached to the nitrogen and two methyl groups attached to the imine carbon. Based on its structure, a predictable pattern of signals is expected.

The ethyl group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-N-CH₂-) are adjacent to a methyl group, resulting in a quartet. These protons are deshielded by the electronegative nitrogen atom. The terminal methyl protons (-CH₃) of the ethyl group are adjacent to the methylene group, producing a triplet. The two methyl groups attached to the imine carbon are expected to be chemically equivalent, or very nearly so, and would thus appear as a single sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-N-CH₂-CH₃~1.1Triplet (t)3H
-N-CH ₂-CH₃~3.3Quartet (q)2H
=C(CH ₃)₂~1.9Singlet (s)6H

¹³C NMR Spectroscopic Analysis and Structural Connectivity

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. chemicalbook.com For this compound, four distinct carbon signals are anticipated.

The most downfield signal corresponds to the imine carbon (C=N) due to its sp² hybridization and proximity to the electronegative nitrogen, typically appearing in the 165-180 ppm range. oregonstate.edu The carbons of the ethyl group and the isopropylidene methyl groups appear in the upfield aliphatic region. The carbon of the methylene group (-N-CH₂-) is deshielded by the nitrogen, while the terminal methyl carbon (-CH₃) is further upfield. The two equivalent methyl carbons of the isopropylidene group will produce a single signal. core.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-N-CH₂-C H₃~15
=C(C H₃)₂~25
-N-C H₂-CH₃~45
>C =N-~170

Multidimensional NMR Techniques for Complex Structural Assignment (General Imine Analysis)

For complex molecules or to unambiguously confirm assignments, multidimensional NMR techniques are employed. These methods provide correlation data between different nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their spin-spin coupling and proving the presence of the ethyl fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). Crucial correlations would include the protons of the -N-CH₂- group to the imine carbon (>C=N) and the protons of the isopropylidene methyl groups to the imine carbon. These correlations are essential for confirming the connectivity of the entire molecule. The application of such 2D NMR methods is fundamental for the de novo structure elucidation of metabolites and other small organic molecules. whitman.edu

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry and Isotopic Patterns

Under Electron Ionization (EI) conditions, this compound will form a molecular ion (M⁺˙) corresponding to its molecular weight. For C₅H₁₁N, the nominal mass is 85. The presence of a single nitrogen atom means the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation of aliphatic imines under EI is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the C=N double bond system. libguides.comnationalmaglab.org This process is favored because it leads to the formation of a stable, resonance-stabilized cation.

For this compound, two primary alpha-cleavage pathways are expected:

Loss of a methyl radical (•CH₃, 15 Da) from the isopropylidene group to form a highly stable cation at m/z 70. This is often the base peak.

Loss of an ethyl radical (•C₂H₅, 29 Da) from the N-ethyl group to form a cation at m/z 56.

Table 3: Prominent Expected Fragments in the EI Mass Spectrum of this compound

m/zIdentityFragmentation Pathway
85[C₅H₁₁N]⁺˙Molecular Ion (M⁺˙)
70[C₄H₈N]⁺Alpha-cleavage: [M - CH₃]⁺
56[C₃H₆N]⁺Alpha-cleavage: [M - C₂H₅]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation (General Imine Analysis)

Tandem mass spectrometry (MS/MS) provides deeper structural insight by selecting a specific precursor ion and inducing further fragmentation. chemrxiv.org This technique is invaluable for distinguishing isomers and elucidating complex fragmentation mechanisms. researchgate.net

When analyzing imines using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule, [M+H]⁺, is typically formed. In an MS/MS experiment, this [M+H]⁺ ion would be selected and subjected to Collision-Induced Dissociation (CID). The fragmentation pathways of protonated imines are often complex and can involve rearrangements. Studies on related imine structures show that fragmentation can be initiated by a 1,2-hydride shift, leading to charge-remote rearrangements or charge-induced cleavages. wvu.edu For example, fragmentation of a protonated imine can lead to the formation of smaller iminium ions or the neutral loss of an alkene. These secondary fragments provide robust confirmation of the different structural units within the parent molecule. wvu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. hanyang.ac.kr For this compound, these methods provide critical insights into the bond characteristics and conformational properties.

The most diagnostic vibrational mode for imines, including this compound, is the stretching of the carbon-nitrogen double bond (C=N). This vibration gives rise to a characteristic absorption band in the IR spectrum and a corresponding signal in the Raman spectrum.

For simple, non-conjugated aliphatic imines, the C=N stretching frequency typically appears in the region of 1650-1690 cm⁻¹ . The intensity of this band in the IR spectrum is variable, while it is often strong in the Raman spectrum. researchgate.net The precise wavenumber is sensitive to the substitution pattern and the electronic environment around the imine bond. For this compound, being a ketimine (formed from a ketone), the frequency is expected within this general range. In contrast, conjugation with aromatic rings or other π-systems tends to lower the C=N stretching frequency to a range of 1600-1650 cm⁻¹. nih.govdocbrown.info

Environmental factors play a significant role in influencing the position of the C=N stretching band:

Solvent Polarity: An increase in solvent polarity can lead to shifts in the C=N frequency due to dipole-dipole interactions.

Hydrogen Bonding: In protic solvents or in the presence of hydrogen bond donors, the nitrogen lone pair of the imine can act as a hydrogen bond acceptor. This interaction can alter the electron density of the C=N bond, typically causing a shift in its stretching frequency. researchgate.net

Protonation: In acidic media, protonation of the imine nitrogen leads to the formation of an iminium ion. This results in a significant increase in the C=N stretching frequency, as the bond gains more double-bond character.

Imine ClassTypical C=N Stretching Range (cm⁻¹)Reference
Non-conjugated Aliphatic Ketimines1650 - 1690 researchgate.net
Conjugated Aromatic Imines1600 - 1650 nih.govdocbrown.info
Protonated Imines (Iminium ions)1680 - 1720

This compound, like many acyclic molecules, can exist in various conformations due to rotation around its single bonds (e.g., the C-N and C-C bonds). Vibrational spectroscopy is a key technique for analyzing this conformational landscape. acs.orgnih.gov

Different conformers of a molecule are distinct chemical species with unique potential energies and geometries. Consequently, they exhibit slightly different vibrational spectra. By carefully analyzing the IR and Raman spectra, it is often possible to identify bands that correspond to specific conformers.

In modern chemical analysis, this process is almost always supported by quantum chemical calculations, such as Density Functional Theory (DFT). acs.org The standard approach involves:

Computational Modeling: The potential energy surface of the molecule is scanned by rotating key single bonds to identify all possible stable conformers (local energy minima).

Frequency Calculation: The vibrational frequencies and corresponding IR and Raman intensities are calculated for each stable conformer.

Spectral Comparison: The calculated spectra for each conformer are compared with the experimental IR and Raman spectra. The conformer whose calculated spectrum best matches the experimental one is identified as the dominant form present in the sample. In some cases, the experimental spectrum may be a superposition of spectra from multiple conformers coexisting in equilibrium.

For cyclic imines, specific vibrational modes, such as C-H stretching vibrations adjacent to the nitrogen, have been shown to be highly sensitive to the orientation of the nitrogen lone pair, providing a clear marker for conformational equilibrium. researchgate.net While this compound is acyclic, similar principles apply to the analysis of its rotational isomers.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis (General Imine Analysis)

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range probes the electronic transitions within a molecule. The C=N double bond in this compound constitutes a chromophore , which is the part of the molecule responsible for absorbing UV or visible light.

The imine chromophore is characterized by two principal types of electronic transitions:

π → π* (pi to pi-star) transition: This involves the excitation of an electron from the π bonding orbital of the C=N double bond to the corresponding π* antibonding orbital. This is typically a high-energy, high-intensity (high molar absorptivity, ε) transition. docbrown.infoacs.org

n → π* (n to pi-star) transition: This transition involves the promotion of an electron from the non-bonding orbital (the lone pair on the nitrogen atom) to the π* antibonding orbital of the C=N bond. docbrown.infoacs.org This is a lower-energy transition compared to π → π, meaning it occurs at a longer wavelength. However, the n → π transition is "forbidden" by symmetry rules, making it significantly weaker (low molar absorptivity). rsc.org

For a simple, non-conjugated aliphatic imine like this compound, these absorptions occur in the ultraviolet region. The lack of conjugation means the energy required for the transitions is relatively high. acs.org The π → π* transition would be expected in the far-UV region, while the weaker n → π* transition would appear at a longer wavelength, potentially near the border of the vacuum-UV and conventional UV regions. The presence of conjugation, as seen in aromatic imines, significantly lowers the energy of these transitions, shifting their absorption maxima to longer wavelengths (a bathochromic shift), sometimes into the visible region. acs.org

Electronic TransitionDescriptionExpected Wavelength (Non-conjugated)Relative Intensity (ε)Reference
π → πElectron promoted from π bonding to π antibonding orbitalFar-UV (<200 nm)High acs.orgrsc.org
n → πElectron promoted from N lone-pair to π antibonding orbitalUV (~200-240 nm)Low acs.orgrsc.org

Computational and Theoretical Chemistry Studies on N Ethylpropan 2 Imine

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These computational approaches model the electron distribution and geometry, offering insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. DFT studies on imine-containing compounds reveal key details about their molecular geometry and electronic properties. For simple imines, the geometry is defined by the C=N double bond, which enforces planarity in the immediate vicinity of the bond.

DFT calculations are used to optimize the ground-state geometry, predicting bond lengths, bond angles, and dihedral angles. rsc.org For the imine functional group, the electron-withdrawing nature of the nitrogen atom influences the electronic landscape of the entire molecule. rsc.org This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO are critical, as they govern the molecule's reactivity and optoelectronic properties. The molecular electrostatic potential (MEP) maps generated from DFT calculations can identify electron-rich and electron-poor regions, indicating sites susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, the negative potential region is typically located around the imine nitrogen, highlighting its role as a hydrogen bond acceptor. mdpi.com

Table 1: Representative DFT-Calculated Properties for Simple Imines Note: This table presents typical values for simple aliphatic imines as a proxy for N-ethylpropan-2-imine, based on general findings from computational studies.

PropertyTypical Calculated Value/ObservationSignificance
C=N Bond Length~1.29 ÅShorter than a C-N single bond, indicating double bond character and rigidity. icm.edu.pl
C-N-C Bond Angle~120°Consistent with sp² hybridization of the nitrogen atom.
HOMO-LUMO Energy GapVaries depending on substituentsDetermines electronic transition energies and chemical reactivity.
Molecular Electrostatic PotentialNegative potential localized on the nitrogen atom. mdpi.comIndicates the primary site for electrophilic attack and hydrogen bonding. mdpi.com

Ab Initio Calculations for Energetic and Spectroscopic Predictions (General Imine Analysis)

Ab initio calculations, which are based on first principles without reliance on experimental data, provide highly accurate predictions of molecular energies and spectroscopic properties. Studies on a range of aliphatic imines have been used to calculate their standard enthalpies of formation (ΔfH°) and hydrogenation (ΔhydrH°). researchgate.net These calculations are often performed using high-level methods like G2MP2, which offer a high degree of accuracy. researchgate.net

These methods are also invaluable for predicting spectroscopic data. By calculating the vibrational frequencies, researchers can simulate a molecule's infrared (IR) and Raman spectra. d-nb.infoekb.eg This allows for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the characteristic C=N stretching frequency, which is a key identifier for imines. ekb.eg

Reaction Mechanism Modeling and Transition State Computations

Computational chemistry is crucial for mapping out the intricate pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can understand the kinetics and thermodynamics that govern a chemical transformation.

Elucidation of Reaction Pathways and Energy Barriers

The formation of imines, typically through the condensation of a primary amine with an aldehyde or ketone, is a well-studied reaction computationally. masterorganicchemistry.com Theoretical modeling of this reaction for simple systems, such as methylamine (B109427) and formaldehyde, reveals a multi-step mechanism. acs.org The process generally involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine (or hemiaminal) intermediate, followed by the dehydration of this intermediate to yield the imine. arkat-usa.orgresearchgate.net

Ab initio and DFT calculations are used to determine the energy of each species along the reaction coordinate. acs.org A key objective is to locate the transition state (TS)—the highest energy point on the reaction pathway—and calculate the activation energy barrier (ΔG‡). arkat-usa.org For the dehydration step, computational models have shown that the energy barrier can be substantial, but it is significantly lowered if the carbinolamine is protonated first, facilitating the loss of a water molecule. acs.org For the reaction between methylamine and acetaldehyde, the calculated free energy barrier for the initial nucleophilic attack was found to be 26.4 kcal mol⁻¹ in an aqueous solution. arkat-usa.org

Solvent Effects and Catalytic Influence in Silico

The surrounding environment, particularly the solvent, can dramatically influence reaction rates and mechanisms. nih.gov Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. arkat-usa.orgntnu.no

For imine formation, which involves charged intermediates and the release of water, solvent effects are critical. arkat-usa.orgresearchgate.net Studies have shown that explicit water molecules can act as catalysts, facilitating proton transfer steps through a hydrogen-bond network and dramatically reducing energy barriers. acs.orgfigshare.com For example, the barrier for carbinolamine formation is significantly reduced when water molecules are included in the calculation to mediate the proton transfer. acs.org Similarly, the presence of an acid co-catalyst is often necessary for the efficient dehydration of the carbinolamine intermediate, a phenomenon that can be effectively modeled to understand its role in lowering the transition state energy. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the static electronic structure of a single molecule, molecular dynamics (MD) simulations are used to model the movement and interactions of multiple molecules over time. tandfonline.com These simulations provide an atomistic view of the bulk properties and behavior of a substance.

For systems containing imine bonds, MD simulations have been employed to study the dynamic nature of these bonds in larger networks, such as polyimines. tandfonline.comtandfonline.com These simulations reveal how factors like temperature can trigger imine bond exchange reactions, which are fundamental to the self-healing and stress relaxation properties of these materials. tandfonline.comtandfonline.com

By extension, MD simulations of this compound in a liquid state would model its diffusion, orientation, and non-covalent intermolecular interactions. These interactions are primarily governed by van der Waals forces and dipole-dipole interactions arising from the polar C=N bond. Such simulations could predict bulk properties like density, viscosity, and diffusion coefficients, providing a bridge between single-molecule characteristics and macroscopic behavior.

Conformational Analysis and Tautomerism Studies (e.g., keto-enol/imine-enamine)

Similarly, the study of imine-enamine tautomerism for this compound, which would involve calculating the relative stabilities of the imine and its corresponding enamine tautomer, has not been documented in the searched scientific literature. Such studies are crucial for understanding the reactivity and potential reaction pathways of the compound.

Adsorption Behavior on Catalytic Surfaces

No specific computational studies detailing the adsorption behavior of this compound on any catalytic surfaces were found in the available literature. Research in this area would typically employ computational methods, such as Density Functional Theory (DFT), to model the interaction between the this compound molecule and a catalyst surface. These studies would provide insights into the adsorption energy, geometry of the adsorbed molecule, and the nature of the chemical bonding between the adsorbate and the surface, which are fundamental aspects of heterogeneous catalysis.

Development of Force Field Parameters for this compound (if applicable to molecular mechanics studies)

The development of specific force field parameters for this compound, which would be necessary for accurate molecular mechanics simulations, has not been reported in the public domain. Force field parameterization involves fitting the parameters of a molecular mechanics force field to reproduce experimental data or high-level quantum chemical calculations for a specific molecule. Without these dedicated parameters, molecular dynamics or Monte Carlo simulations of systems containing this compound would rely on generic parameters, which may not provide the necessary accuracy for detailed studies of its behavior.

N Ethylpropan 2 Imine As a Strategic Intermediate in Organic Synthesis

Direct Precursor for N-ethylpropan-2-amine Synthesis

The most direct and significant application of N-ethylpropan-2-imine is its role as an intermediate in the synthesis of N-ethylpropan-2-amine. libretexts.orgstenutz.eu This transformation is achieved through a process known as reductive amination. libretexts.org In this two-step, one-pot reaction, a ketone (acetone) reacts with a primary amine (ethylamine) to form the this compound intermediate. libretexts.orglibretexts.org This imine is not typically isolated; instead, it is reduced in situ to the corresponding secondary amine, N-ethylpropan-2-amine. libretexts.orgresearchgate.net The reduction of the C=N double bond is a fundamental transformation in organic chemistry. researchgate.net

Table 1: Common Methods for the Reduction of this compound to N-ethylpropan-2-amine This table presents generalized reaction conditions for the reduction of imines, applicable to this compound.

Reducing Agent Typical Solvent(s) Typical Conditions Key Features
Sodium Borohydride (B1222165) (NaBH₄) Methanol, Ethanol 0 °C to room temp. Common, inexpensive, and effective lab reagent.
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Methanol H₂ pressure (e.g., 15 bar), elevated temp. (e.g., 100 °C) Suitable for large-scale synthesis; requires specialized pressure equipment. mdpi.com
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 0 °C to room temp. Very powerful reducing agent; reacts violently with protic solvents like water.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane, THF Room temp. Mild and selective for imine reduction in the presence of other functional groups. libretexts.orglibretexts.org
Borane (B79455) Dimethyl Sulfide (B99878) Complex (Me₂S-BH₃) THF, DCM -78 °C to room temp. Effective and chemoselective hydroboration reagent for a wide variety of imines. researchgate.net

Building Block for Nitrogen-Containing Heterocycles (General Imine Application)

Imines are fundamental building blocks in the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov The carbon-nitrogen double bond of an imine like this compound can participate in various pericyclic and cyclization reactions, providing efficient routes to a diverse range of ring systems. wikipedia.org These reactions are central to the synthesis of natural products, pharmaceuticals, and other functional organic materials.

One of the primary ways imines are used is in cycloaddition reactions, where the imine acts as a 2π component. Key examples include:

Aza-Diels-Alder Reaction: In this reaction, an imine reacts with a diene (a compound with two alternating double bonds) to form a six-membered tetrahydropyridine (B1245486) ring. wikipedia.org This reaction is a powerful tool for constructing nitrogen-containing six-membered rings, which are common motifs in alkaloid natural products.

Staudinger Synthesis: This reaction involves the [2+2] cycloaddition of an imine with a ketene (B1206846) to produce a β-lactam (a four-membered cyclic amide). wikipedia.org The β-lactam ring is the core structural feature of penicillin and cephalosporin (B10832234) antibiotics, making this a historically and practically significant transformation.

Povarov Reaction: This is a formal [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene (like an enol ether) to synthesize quinolines. wikipedia.org Quinolines are a class of heterocyclic compounds with numerous applications in medicinal chemistry.

While these are general applications for imines, they illustrate the potential of this compound to serve as a synthon for various heterocyclic structures. The specific substituents on the imine (an N-ethyl group and a C-isopropylidene group) would influence the reactivity and stereochemical outcome of these cycloadditions.

Table 2: General Cycloaddition Reactions Involving Imines

Named Reaction Reactants Product Heterocycle Reaction Type
Aza-Diels-Alder Reaction Imine + Diene Tetrahydropyridine [4+2] Cycloaddition
Staudinger Synthesis Imine + Ketene β-Lactam [2+2] Cycloaddition
Povarov Reaction Aromatic Imine + Enol Ether Quinoline [4+2] Cycloaddition

Role in Cascade and Multicomponent Reactions (General Imine Application)

The reactivity of imines and their protonated form, iminium ions, makes them ideal participants in cascade (or tandem) and multicomponent reactions. nih.gov These reaction types are highly valued in modern organic synthesis for their efficiency, as they allow for the formation of multiple chemical bonds and complex molecular structures in a single operation, minimizing purification steps and resource consumption. uni-muenchen.de

In cascade reactions , the initial formation of an imine or its subsequent transformation triggers a series of intramolecular reactions. A common strategy involves generating an iminium ion, which then acts as an electrophile to be trapped by an internal nucleophile, leading to cyclization. nih.gov This process can be designed to create complex polycyclic frameworks, such as those found in alkaloids, from simple acyclic precursors in one pot. nih.gov For example, a molecule containing both an amine and a carbonyl group can first form an imine, which is then protonated to an iminium ion. A nucleophilic part of the same molecule can then attack the iminium carbon, leading to a cascade of ring-forming events. nih.govlibretexts.org

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. Imines are frequently formed in situ as key intermediates in MCRs. nih.gov A classic example is the Mannich reaction, where an amine, a non-enolizable aldehyde, and a compound with an acidic proton (like a ketone) react to form a β-amino carbonyl compound. A more contemporary application involves generating a reactive N-acyl iminium ion from an amine, an aldehyde, and an acylating agent, which is then trapped by a nucleophile in a four-component process. nih.gov The versatility of imines as electrophilic intermediates is central to the power of these reactions to rapidly build molecular complexity.

Participation in Ligand Synthesis for Coordination Chemistry

The nitrogen atom in the imine functional group possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential Lewis base capable of coordinating to metal centers. This property allows imines, including this compound, to be incorporated into ligands for coordination chemistry. beilstein-journals.orgnih.gov Imine-based ligands, often called Schiff base ligands, are readily synthesized and can be easily modified to tune their steric and electronic properties. nih.govresearchgate.net

Imines are frequently used to create multidentate ligands that can bind to a metal ion through more than one donor atom, forming a stable chelate ring. beilstein-journals.org For example:

P,N-Ligands: These ligands contain both a "soft" phosphorus donor and a "hard" nitrogen donor. A modular synthesis approach can involve reacting an imine with an organophosphorus compound to create a bidentate P,N-ligand. beilstein-journals.org Such ligands have been used to create complexes with rhodium, iridium, and palladium, which are active in various catalytic processes. beilstein-journals.org

N,O-Donor Ligands: These are very common and are typically synthesized by condensing an amine with a carbonyl compound that also contains a hydroxyl group (e.g., a salicylaldehyde (B1680747) derivative). nih.govacs.orgacs.org The resulting Schiff base can coordinate to metal ions like Cu(II) and Zn(II) through both the imine nitrogen and the deprotonated oxygen atom. nih.govacs.orgacs.org These complexes have applications in catalysis and have been studied for their biological activities. nih.govacs.org

The incorporation of the this compound moiety into a larger molecule containing another donor atom (like P, O, or another N) would yield a chelating ligand whose coordination properties are influenced by the steric bulk of the isopropylidene group and the electronic nature of the N-ethyl substituent.

Table 3: Examples of Imine-Based Ligand Types in Coordination Chemistry

Ligand Type Donor Atoms Typical Metal Ions General Application
P,N-Ligands Phosphorus, Nitrogen Rh, Ir, Pd Homogeneous Catalysis
N,O-Donor Ligands Nitrogen, Oxygen Cu, Zn, Ni, Co Catalysis, Bioinorganic Chemistry
Salen-type Ligands Nitrogen, Oxygen Various Transition Metals Asymmetric Catalysis, Materials Science

Advanced Research Applications and Perspectives for N Ethylpropan 2 Imine

Catalytic Systems Utilizing or Facilitating N-ethylpropan-2-imine Transformations

While direct catalytic studies on this compound are not extensively documented, research on its close analogs and the general class of N-alkyl imines provides a clear framework for its potential transformations. Key areas of investigation include electrochemical reduction and metal-catalyzed hydrogenation.

Electrochemical reductive amination represents a significant pathway for amine synthesis. researchgate.net This process typically involves the in-situ formation of an imine from a ketone and an amine, followed by its electrochemical reduction. researchgate.netlibretexts.org Studies on the electrochemical reductive amination of acetone (B3395972) with methylamine (B109427) to form N-methylpropan-2-amine proceed via the N-methylpropan-2-imine intermediate. researchgate.netescholarship.org These systems offer insights into how this compound, formed from acetone and ethylamine (B1201723), would behave. The choice of cathode material is critical, with research showing that lead impurities can have a significant catalytic effect. researchgate.net Investigations using various cathodes like lead, silver, and copper for the reduction of the analogous N-methylpropan-2-imine show differing yields of the corresponding amine and side products like isopropanol. researchgate.net

For instance, the electrochemical hydrogenation of N-methylpropan-2-imine (formed from acetone and methylamine) has been studied with different cathode materials, revealing the influence of the catalyst on product distribution. researchgate.net

Table 1: Influence of Cathode Material on the Electrochemical Hydrogenation of N-methylpropan-2-imine

Cathode MaterialAmine Yield (YAmine)Imine Yield (YImine)Alcohol Yield (YAlcohol)Acetone Conversion (X)
Pb70%1%2%73%
Ag3%1%67%71%

Data sourced from a study on the reductive amination of acetone with methylamine, serving as a model for this compound transformations. researchgate.net

Beyond electrocatalysis, homogeneous metal catalysts are effective for imine hydrogenation. Magnesium pincer complexes, for example, have been developed for the catalytic hydrogenation of various aldimines and ketimines, achieving yields of over 99% for the corresponding secondary amines. acs.org Similarly, manganese-based catalysts have shown high activity and chemoselectivity for imine hydrogenation, tolerating a wide range of functional groups. acs.org A patent has described the production of N-ethyl-N-propylamine via the catalytic hydrogenation of its corresponding imine (N-propylidene-ethylamine) without prior isolation, highlighting the industrial potential of such catalytic transformations. google.com

Design and Synthesis of this compound-Derived Materials

The imine linkage is a cornerstone in the construction of advanced polymers and porous materials due to the reversible and efficient nature of its formation.

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic precursors linked by strong covalent bonds. researchgate.net The imine condensation reaction between a polyfunctional amine and a polyfunctional aldehyde is one of the most common methods for constructing 2D COFs. researchgate.netntu.edu.sg These materials are noted for their high surface area, tunable porosity, and structural predictability. nih.gov

While no COFs have been synthesized using this compound directly, its constituent precursors—ethylamine (a monoamine) and acetone (a monoketone)—are analogs of the building blocks used in COF synthesis. A hypothetical COF analogous to known structures could be conceptualized using a polyfunctional amine and a polyfunctional ketone or aldehyde, where the imine linkage chemistry is central. For example, highly crystalline imine-linked COFs can be synthesized rapidly (in as little as one minute) at room temperature in aqueous solutions, demonstrating the efficiency of imine chemistry in forming these ordered structures. nih.gov The synthesis involves the acid-catalyzed condensation of amine and aldehyde monomers to form the framework. nih.gov The resulting imine-linked COFs often exhibit exceptional chemical stability compared to other linkages, though they can be susceptible to hydrolysis under strongly acidic conditions. ntu.edu.sg The properties of such materials, including surface area and pore size, are dictated by the geometry of the monomeric building blocks. nih.govresearchgate.net

The imine or azomethine (–CH=N–) group can be incorporated into polymer backbones to create materials with valuable electronic, optical, and thermal properties. These poly(azomethines) or polyimines are often isoelectronic with highly electroluminescent polymers like poly(p-phenylene vinylene). The synthesis of these polymers typically involves the polycondensation of diamines and dialdehydes.

Researchers have developed dynamic imine networks by cross-linking modular polyester (B1180765) pre-polymers with diamines. rsc.org These materials behave as thermosets at service temperatures but can be reprocessed at elevated temperatures due to the reversible nature of the imine bond. rsc.org The formation of the network is driven by curing at 100 °C to remove water and shift the equilibrium toward imine formation. rsc.org Furthermore, polymers containing imine functionalities in their backbone have been designed as n-type conjugated polymers for use in high-performance, flexible chemiresistors for detecting gases like nitrogen dioxide (NO₂). The imine's nitrogen atom interacts strongly with NO₂, modulating the polymer's electrical conductivity and enabling sensitive detection.

Asymmetric Catalysis and Enantioselective Transformations Involving Imine Intermediates

The reduction of prochiral imines is a primary strategy for synthesizing optically active chiral amines, which are crucial building blocks in pharmaceuticals and fine chemicals. ajchem-b.com this compound is a prochiral substrate, and its enantioselective reduction would yield either the (R) or (S) enantiomer of N-ethylpropan-2-amine. This transformation is a key focus of asymmetric catalysis.

A variety of catalytic systems have been developed for the asymmetric reduction of N-alkyl imines. These include transition metal catalysts based on iridium, rhodium, and ruthenium, as well as metal-free organocatalysts. ajchem-b.comrsc.orgnih.gov

Iridium Catalysts: Cationic Iridium(III) hydride catalysts with P-stereogenic MaxPHOX ligands have been shown to perform direct asymmetric hydrogenation of N-methyl and N-alkyl imines with high enantioselectivity (up to 94% ee) under mild conditions. organic-chemistry.orgacs.org Other iridium complexes with spiro phosphoramidite (B1245037) ligands are also highly efficient for the hydrogenation of cyclic imines. acs.orgrsc.org

Ruthenium Catalysts: Ruthenium complexes paired with chiral diamine ligands have been developed for the highly enantioselective hydrogenation of N-aryl imines under very mild conditions. nih.gov

Organocatalysts: Chiral Brønsted acids, such as disulfonimides (DSIs), have been used to catalyze the asymmetric reduction of N-alkyl imines using Hantzsch esters as the hydrogen source. nih.govcore.ac.uk This method provides access to a wide variety of N-alkyl amines with excellent yields and enantioselectivity. nih.gov

The general approach involves the activation of the imine by the chiral catalyst, followed by a stereocontrolled transfer of hydrogen from a source like H₂ gas or a Hantzsch ester. nih.govrsc.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 2: Examples of Catalytic Systems for Asymmetric Imine Reduction

Catalyst TypeSpecific Catalyst/LigandSubstrate ClassAchieved Enantioselectivity (ee)Reference
Iridium ComplexCationic [IrH(THF)(P,N)(imine)][BArF] with MaxPHOX ligandN-methyl and N-alkyl iminesUp to 94% acs.org
Iridium ComplexIr-complex with (Ra,S,S)-SIPHOS-pe ligandCyclic imines (Dihydroisoquinolines)Up to 99% acs.org
Ruthenium ComplexRu complex with chiral diamine ligandN-aryl iminesHigh nih.gov
Brønsted Acid OrganocatalystChiral Disulfonimide (DSI)N-alkyl iminesExcellent nih.gov
Frustrated Lewis PairCamphor-based phosphonium (B103445) hydrido borateIminesUp to 76% rsc.org

This table summarizes general findings for the asymmetric reduction of imines, which are directly applicable to this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethylpropan-2-imine with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis optimization involves systematic variation of parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (20–60°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure can enhance purity. Analytical validation using GC-MS or HPLC (≥98% purity threshold) is critical . NIST thermodynamic data (e.g., ΔfH°gas) should guide energy-efficient protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for structural confirmation. For NMR, compare chemical shifts to analogous imines (e.g., δ 1.2–1.5 ppm for ethyl groups). FT-IR peaks near 1650 cm⁻¹ confirm C=N stretching. Standardize interpretations using reference databases (NIST Chemistry WebBook) and replicate measurements to minimize instrumental drift .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats to prevent exposure. Store at –20°C in airtight containers to avoid degradation. Emergency protocols should include immediate rinsing for skin/eye contact and neutralization of spills with inert adsorbents (e.g., vermiculite). Safety Data Sheets (SDS) must be validated for toxicity thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map transition states and activation energies for imine reactivity. Compare computed vibrational frequencies (e.g., C=N) with experimental FT-IR data to validate models. Solvent effects should be incorporated via implicit models (e.g., PCM) .

Q. What strategies resolve contradictions in kinetic data for this compound degradation under varying pH conditions?

  • Methodological Answer : Conduct pH-controlled stability studies (pH 3–10) with UV-Vis spectroscopy to monitor degradation rates. Use Arrhenius plots to distinguish pH-dependent vs. temperature-driven pathways. Statistical tools (e.g., ANOVA) can identify outliers, while replicate experiments under inert atmospheres (N₂) reduce oxidative interference .

Q. How can this compound be functionalized for applications in asymmetric catalysis, and what analytical methods validate chiral purity?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy can assess enantiomeric excess (ee). X-ray crystallography may resolve absolute configurations .

Q. What ethical considerations apply when using this compound in biomedical research involving cell cultures or animal models?

  • Methodological Answer : Follow institutional review board (IRB) guidelines for toxicity testing. Dose-response studies (IC₅₀ determinations) in vitro should precede in vivo trials. Document purity (>98%) and solvent residues (e.g., DMSO) to exclude confounding effects. Transparency in data reporting is mandatory to avoid reproducibility crises .

Q. How can interdisciplinary approaches (e.g., bioinformatics) predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives for synthesis. Combine QSAR models with in vitro enzyme inhibition assays (e.g., fluorescence-based) to validate predictions. Meta-analyses of PubChem bioassay data enhance hypothesis generation .

Methodological Notes

  • Data Validation : Cross-reference experimental results with NIST-standardized thermodynamic and spectroscopic data .
  • Contradiction Management : Apply triangulation via multiple analytical techniques (e.g., NMR, XRD) and statistical outlier tests .
  • Ethical Compliance : Adhere to ICMJE standards for documenting chemical sources, purity, and safety profiles in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.